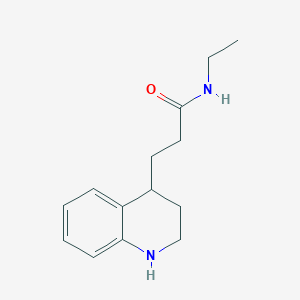

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring, with an ethyl group and a propanamide moiety attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Attachment of the Propanamide Moiety: The final step involves the acylation of the tetrahydroquinoline derivative with propanoyl chloride or a similar reagent to form the propanamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can be compared with other similar compounds, such as:

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: This compound has a similar tetrahydroquinoline core but with an acetamide group instead of a propanamide group.

Diethyl cis- and trans-(4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates: These compounds have a phosphonate group attached to the tetrahydroquinoline core.

Quinoline Derivatives: Compounds with a quinoline core, which is an oxidized form of the tetrahydroquinoline ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.

Biological Activity

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of opioid receptor interactions. This article explores its biological activity through a synthesis of research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core, which is known for its ability to interact with various neurotransmitter receptors. The synthesis often involves modifications to the tetrahydroquinoline scaffold to enhance binding affinity and selectivity toward specific opioid receptors.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in relation to its agonistic and antagonistic properties at opioid receptors. The compound exhibits a promising profile as a mixed μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist.

Key Findings:

- Receptor Affinity : Research indicates that modifications to the N-substituents of the tetrahydroquinoline scaffold can significantly affect binding affinities at MOR and DOR. For instance, one study found that certain analogues showed high binding affinity with selectivity for MOR over DOR and κ-opioid receptor (KOR) .

- Antinociceptive Effects : In vivo studies demonstrated that some analogues of this compound produced dose-dependent antinociception. For example, an analogue reached a latency cutoff time of 20 seconds in tail flick assays at a dosage of 10 mg/kg .

- Duration of Action : The duration of antinociceptive action for certain compounds was comparable to established opioids, lasting approximately 1 hour post-administration .

Data Table: Biological Activity Summary

| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) | Antinociceptive Efficacy | Duration of Action |

|---|---|---|---|---|---|

| This compound | 0.19 | 0.51 | High | Yes | ~1 hour |

| Analogue 4h | 0.19 | 0.51 | Low | Full antinociception | ~1 hour |

| Analogue 4f | Not specified | Not specified | Not specified | Partial antinociception | Not specified |

Case Study 1: Antinociceptive Efficacy

In a study investigating the antinociceptive properties of various tetrahydroquinoline derivatives, one specific analogue demonstrated significant efficacy in reducing pain responses in animal models. The compound exhibited both MOR agonism and DOR antagonism, suggesting a balanced profile that could mitigate side effects commonly associated with pure agonists .

Case Study 2: Binding Affinity Modifications

Another study focused on the impact of N-acetylation on the tetrahydroquinoline core. Results indicated that this modification improved DOR affinity while maintaining high MOR selectivity. This highlights the potential for structural modifications to optimize therapeutic profiles for pain management .

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |

InChI |

InChI=1S/C14H20N2O/c1-2-15-14(17)8-7-11-9-10-16-13-6-4-3-5-12(11)13/h3-6,11,16H,2,7-10H2,1H3,(H,15,17) |

InChI Key |

LCMZHJWGDKAQPM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCC1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.